Maxacalcitol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

麦角钙化醇,又称奥沙醇,是一种维生素 D3 的合成类似物,起着维生素 D 受体激活剂的作用。 它主要用于治疗接受血液透析患者的继发性甲状旁腺功能亢进,以及作为治疗银屑病的局部软膏 .

准备方法

麦角钙化醇是从孕烯醇酮乙酸酯通过一种新方法合成的,该方法涉及五步有机转化和一步生物转化相结合。该方法与先前报道的方法相比,更短、更温和、更简单。 该未优化工艺的总收率约为 0.178% .

化学反应分析

麦角钙化醇会发生各种化学反应,包括:

氧化: 麦角钙化醇在特定条件下可以被氧化形成不同的氧化衍生物。

还原: 还原反应可以用来改变麦角钙化醇的结构,可能会改变其生物活性。

取代: 取代反应可以用来将不同的官能团引入麦角钙化醇分子中,这会影响其药理特性。

这些反应中常用的试剂和条件包括氧化剂如高锰酸钾、还原剂如氢化铝锂以及各种催化剂,以促进取代反应。 这些反应产生的主要产物取决于所用试剂和条件 .

科学研究应用

Treatment of Psoriasis

Psoriasis is a chronic inflammatory skin condition characterized by excessive keratinocyte proliferation. Maxacalcitol has been extensively studied for its efficacy in managing plaque psoriasis:

- Efficacy in Clinical Trials : A phase II study demonstrated that this compound ointment applied once daily significantly reduced the Psoriasis Severity Index (PSI) compared to placebo. The optimal concentration was found to be 25 µg/g, resulting in marked improvement or clearance in 55% of subjects .

- Comparison with Other Treatments : In head-to-head studies, this compound showed comparable efficacy to calcipotriol, another vitamin D analogue, but with a more favorable safety profile .

Palmoplantar Pustulosis

Palmoplantar pustulosis (PPP) is a chronic skin disorder often resistant to conventional treatments. This compound has shown promise in this area:

- Clinical Efficacy : A phase III randomized controlled trial involving 188 patients found that this compound ointment applied twice daily resulted in significant improvements in pustules and overall skin condition compared to placebo (mean total score reduction: 5.0 vs. 6.9) .

- Safety Profile : The treatment was well-tolerated, with adverse reactions similar to those observed in the placebo group .

Bowen's Disease

Bowen's disease is an intraepidermal squamous cell carcinoma that poses treatment challenges, especially in elderly patients:

- Case Study Insight : A case report highlighted successful treatment of Bowen's disease using occlusive dressing therapy with this compound in an elderly patient who declined surgical options due to anticoagulation concerns . This case underscores the potential of this compound as an alternative therapeutic approach when surgical intervention is not feasible.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

- Bioavailability Studies : Research comparing the cutaneous bioavailability of this compound ointment and lotion formulations revealed comparable concentrations in the stratum corneum over time, indicating that both formulations are effective for topical application . The lotion formulation may offer advantages for treating psoriatic lesions on sensitive areas like the face and scalp.

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

作用机制

麦角钙化醇通过与维生素 D 受体结合发挥作用,与视黄酸 X 受体-α形成复合物。然后该复合物结合到称为维生素 D 反应元件的特定 DNA 结合位点,从而诱导或抑制靶基因的表达。 这种机制导致甲状旁腺激素基因表达的抑制和角质形成细胞分化的促进 .

相似化合物的比较

麦角钙化醇与其他维生素 D 类似物如骨化三醇、阿尔法骨化醇、帕立骨化醇、多塞骨化醇、塔卡骨化醇和卡泊三醇进行比较。麦角钙化醇的独特之处在于其从循环系统中快速清除,这阻止了对肠道钙吸收和骨吸收的持续影响,同时允许长时间抑制甲状旁腺激素基因表达。 与其他类似物相比,这使其不太可能引起高钙血症 .

类似的化合物包括:

- 骨化三醇

- 阿尔法骨化醇

- 帕立骨化醇

- 多塞骨化醇

- 塔卡骨化醇

- 卡泊三醇

生物活性

Maxacalcitol, also known as 22-oxacalcitriol, is a synthetic analog of vitamin D3 that has been developed primarily for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing dialysis. Its structure allows it to exhibit biological activity with a limited calcemic effect, making it a valuable therapeutic option in managing conditions associated with elevated parathyroid hormone (PTH) levels. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, therapeutic efficacy, and safety profile based on diverse research findings.

Pharmacokinetics

The pharmacokinetic properties of this compound have been extensively studied. A comparative study involving healthy Taiwanese and Japanese subjects revealed that the mean serum concentration (C5) and area under the curve (AUCinf) increased with higher doses of this compound. The following table summarizes these findings:

| Parameter | Taiwanese Subjects (pg/mL) | Japanese Subjects (pg/mL) |

|---|---|---|

| C5 (1.25 μg) | 74.0 | 92.9 |

| C5 (2.5 μg) | 159 | 174 |

| C5 (5 μg) | 321 | 346 |

| AUCinf (1.25 μg) | 473 | 312 |

| AUCinf (2.5 μg) | 763 | 588 |

| AUCinf (5 μg) | 1460 | 1040 |

The study indicated that while the C5 levels were lower in Taiwanese subjects, their AUCinf was significantly higher compared to Japanese subjects, suggesting differences in drug metabolism between these populations .

Treatment of Secondary Hyperparathyroidism

This compound has demonstrated significant efficacy in reducing PTH levels in patients with SHPT undergoing hemodialysis. In a randomized controlled trial comparing this compound with etelcalcetide, it was found that while both treatments effectively reduced serum PTH levels, etelcalcetide showed superior efficacy in increasing T50 values over a 12-month period .

Case Studies

- Clinical Trial on Palmoplantar Pustulosis : A Phase III clinical study evaluated the efficacy of this compound ointment in patients with palmoplantar pustulosis, a chronic skin condition resistant to treatment. The results showed significant improvement in skin symptoms after eight weeks of treatment with this compound compared to placebo .

- Comparison with Calcitriol : A study comparing this compound and calcitriol in SHPT patients found no significant difference in their effects on serum iPTH or bone metabolism parameters, indicating that both drugs are similarly effective for this indication .

Safety Profile

This compound is generally well tolerated, with mild hypercalcemia being the most common adverse effect observed during treatment. Adjustments in dosage have been effective in managing this side effect without compromising therapeutic outcomes .

Adverse Effects Summary

| Adverse Effect | Incidence Rate |

|---|---|

| Mild Hypercalcemia | Common |

| Skin Irritation | Moderate |

属性

CAS 编号 |

103909-75-7 |

|---|---|

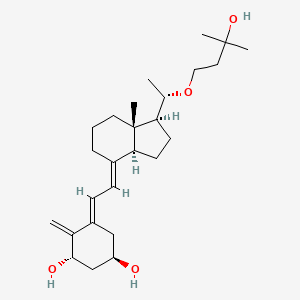

分子式 |

C26H42O4 |

分子量 |

418.6 g/mol |

IUPAC 名称 |

5-[2-[(7aS)-1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/t18?,21?,22?,23?,24?,26-/m1/s1 |

InChI 键 |

DTXXSJZBSTYZKE-AAMRAYDJSA-N |

SMILES |

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |

手性 SMILES |

CC(C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |

规范 SMILES |

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |

外观 |

Solid powder |

Key on ui other cas no. |

103909-75-7 |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Maxacalcitol; Maxacalcitriol; 22-Oxacalcitriol; MC 1275; OCT; Prezios; Sch 209579; alpha,25-Dihydroxy-22-oxavitamin D3; 22-Oxa-1,25-dihydroxyvitamin D3. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。